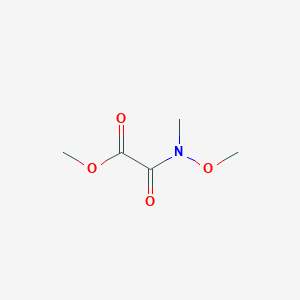

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

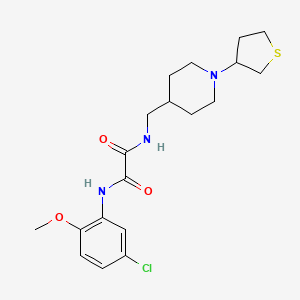

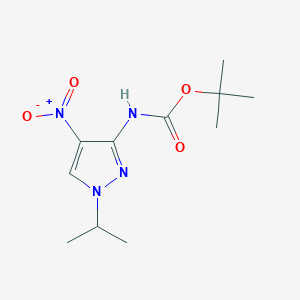

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate, also known as Methyl 2-(methoxy(methyl)amino)-2-oxoethanoate or this compound, is a chemical compound with the molecular formula C6H11NO4. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and biochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization

- Methyl 2-(4-methoxyphenyl)-2-oxoacetate was synthesized from Polycarpa aurata, yielding a better method for preparing α-keto esters (Zhou Hua-feng, 2007).

- The synthesis and characterization of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, including its antibacterial activity, was extensively studied (Oumaima Karai et al., 2018).

Radiochemical Applications

- Carbon-14 labeled methyl 2-chloro-2-oxoacetate, a convenient carbon-14 labeled oxalyl chloride equivalent, was synthesized for labeling various compounds, showing high efficiency and stability (R. Burrell et al., 2009).

Photopolymerization

- A study on nitroxide-mediated photopolymerization introduced a new compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which decomposes under UV irradiation to generate radicals (Y. Guillaneuf et al., 2010).

Structural Analysis

- The structural analysis of oxoindolyl α-hydroxy-β-amino acid derivatives, including methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate, revealed details about the chemical reaction involving α-diazoesters and isatin imines (K. Ravikumar et al., 2015).

Multicomponent Condensation

- The first synthesis of methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate enabled a multicomponent enol-Ugi condensation, leading to novel chemical compounds (A. G. Neo et al., 2016).

Glycolipid Analysis

- A method involving methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed for gas chromatographic analysis of aminosugar linkages in glycolipids, showing effectiveness in biological samples (K. Stellner et al., 1973).

Synthetic Utility in Heterocyclic Systems

- Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was used for the preparation of various heterocyclic systems, demonstrating its utility in synthetic chemistry (Lovro Selič et al., 1997).

Catalysis in Organic Reactions

- The catalytic efficiency of metal centers in reactions involving methyl acetoacetate with trichloroacetonitrile, where methyl 2-(methoxycarbonyl)-2-(methylamino)acetate played a role, was explored, showing the influence of metal centers on reaction outcomes (M. Basato et al., 1988).

Cytotoxicity Evaluation

- Research on N-maleanilinic acid derivatives, including methyl 2-((4-methoxyphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, examined their cytotoxicity against various carcinoma cells, indicating potential in cancer research (M. Zayed et al., 2019).

Free Radical-Mediated Synthesis

- The one-pot reaction involving 2-hydroxy-2-methoxyacetic acid methyl ester showcased a method for preparing protected α-amino acids, highlighting the role of free radicals in organic synthesis (H. Miyabe et al., 1998).

Neuroprotective Drug Development

- Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed as a potential neuroprotective drug, with studies showing its ability to cross the brain-blood barrier and accumulate in brain regions (Meixiang Yu et al., 2003).

Propriétés

IUPAC Name |

methyl 2-[methoxy(methyl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6(10-3)4(7)5(8)9-2/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTWFOPZNISMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)